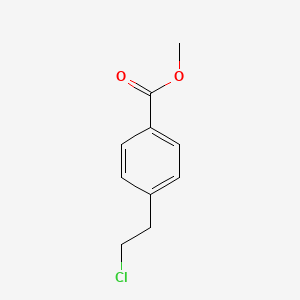

Methyl 4-(2-chloroethyl)benzoate

Vue d'ensemble

Description

Methyl 4-(2-chloroethyl)benzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-chloroethyl group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(2-chloroethyl)benzoate can be synthesized through the esterification of 4-(2-chloroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-chloroethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-(2-chloroethyl)benzoic acid.

Reduction: Formation of 4-(2-chloroethyl)benzyl alcohol.

Applications De Recherche Scientifique

Methyl 4-(2-chloroethyl)benzoate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the modification of biomolecules.

Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 4-(2-chloroethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester group can be hydrolyzed or reduced, affecting the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(2-bromoethyl)benzoate

- Methyl 4-(2-iodoethyl)benzoate

- Methyl 4-(2-fluoroethyl)benzoate

Uniqueness

Methyl 4-(2-chloroethyl)benzoate is unique due to the presence of the chloroethyl group, which provides specific reactivity patterns compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in organic synthesis.

Activité Biologique

Methyl 4-(2-chloroethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a chloroethyl group, confers significant biological activity, making it a subject of extensive research.

Chemical Structure and Properties

This compound has the molecular formula . The compound is characterized by a benzoate moiety with a chlorine atom at the 2-position of the ethyl group attached to the methyl ester. This configuration allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions, which are crucial for synthesizing various derivatives with potential biological applications.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . Studies have shown that its chloroethyl group can alkylate DNA, leading to cytotoxic effects on cancer cells. This mechanism is similar to that of other alkylating agents used in chemotherapy, suggesting its potential as an anticancer agent.

Mutagenicity and Toxicity

Despite its therapeutic potential, this compound has been associated with mutagenic properties . According to a comprehensive review of mutagenic chemicals, compounds with similar structures often exhibit significant mutagenicity, raising concerns about their safety profiles . Further studies are necessary to evaluate the extent of its genotoxic effects and establish safe usage parameters.

Interaction with Biological Targets

The compound's biological activity extends to interactions with various biological targets. Research suggests that this compound can react with nucleophiles such as amines and thiols, forming amides or thioesters, respectively. These interactions are pivotal for developing new compounds with enhanced biological activities.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Cytotoxicity : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as an anticancer drug candidate. The study measured cell viability using standard assays and found significant reductions in cell proliferation at micromolar concentrations .

- Mechanism of Action : Another research focused on elucidating the mechanism through which this compound induces cytotoxicity. The findings indicated that the compound's ability to form reactive intermediates leads to DNA damage, corroborating its classification as an alkylating agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Antitumor Activity | Mutagenicity |

|---|---|---|---|

| This compound | C₁₀H₁₁ClO₂ | Yes | Yes |

| Ethyl 3-(chloromethyl)benzoate | C₉H₉ClO₂ | Moderate | Moderate |

| Methyl benzoate | C₈H₈O₂ | No | Low |

This table highlights how this compound stands out due to its strong antitumor activity coupled with notable mutagenic properties compared to other related compounds.

Propriétés

IUPAC Name |

methyl 4-(2-chloroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLIWBZDVYITNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.